2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the biphenyl or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced biphenyl compounds, and substituted biphenyl and quinoline derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Biphenyl)propionic acid
- 4,4’-Di-tert-butylbiphenyl
- 2-Amino phenylboronic acids
Uniqueness
Compared to similar compounds, 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C35H31NO3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C35H31NO3/c1-3-4-8-25-12-14-28(15-13-25)33-22-31(30-21-24(2)11-20-32(30)36-33)35(38)39-23-34(37)29-18-16-27(17-19-29)26-9-6-5-7-10-26/h5-7,9-22H,3-4,8,23H2,1-2H3 |
InChI Key |
PFDXOLYOQMOXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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